molecular formula C13H12N2O3S B2599250 (5-Nitrobenzo[b]thiophen-2-yl)(pyrrolidin-1-yl)methanone CAS No. 96248-69-0

(5-Nitrobenzo[b]thiophen-2-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2599250
CAS No.: 96248-69-0
M. Wt: 276.31
InChI Key: WICSMAUKIUZQOM-UHFFFAOYSA-N
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Description

(5-Nitrobenzo[b]thiophen-2-yl)(pyrrolidin-1-yl)methanone is a versatile chemical compound with a unique structure that allows for diverse applications. This compound is particularly valuable in scientific research, ranging from drug synthesis to material science.

Scientific Research Applications

(5-Nitrobenzo[b]thiophen-2-yl)(pyrrolidin-1-yl)methanone has numerous scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Nitrobenzo[b]thiophen-2-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 5-nitrobenzo[b]thiophene with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the reaction. Detailed synthetic routes and reaction conditions are crucial for achieving high yields and purity of the compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. These methods often include continuous flow reactors and automated systems to maintain consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

(5-Nitrobenzo[b]thiophen-2-yl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.

    Reduction: Reduction reactions often involve the use of reducing agents to remove oxygen atoms or add hydrogen atoms.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions often involve controlled temperatures, pressures, and solvents to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (5-Nitrobenzo[b]thiophen-2-yl)(pyrrolidin-1-yl)methanone include:

  • 4-(1,3-Benzodioxol-5-yl)-2-methyl-5-oxo-N-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
  • Nitrobenzo[b]thiophen-2-yl derivatives

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(5-nitro-1-benzothiophen-2-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c16-13(14-5-1-2-6-14)12-8-9-7-10(15(17)18)3-4-11(9)19-12/h3-4,7-8H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICSMAUKIUZQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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